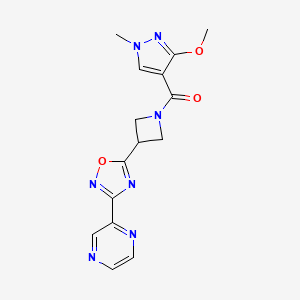
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied in scientific research. CPPC belongs to the class of pyrazole carboxamide derivatives and has been found to have potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has also been found to induce cell cycle arrest and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity. However, N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has some limitations, including its poor solubility in water and low bioavailability.
Direcciones Futuras
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and pain. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Additionally, N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can be studied for its potential use as a chemical probe to study the role of COX-2 in various biological processes.
Métodos De Síntesis
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 2-methoxyphenylhydrazine with 1-cyanocyclopropane carboxylic acid followed by a cyclization reaction with methyl acetoacetate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has been studied extensively in scientific research for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-12(15(21)19-16(10-17)7-8-16)9-18-20(11)13-5-3-4-6-14(13)22-2/h3-6,9H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFRDCBGLWQZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2OC)C(=O)NC3(CC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

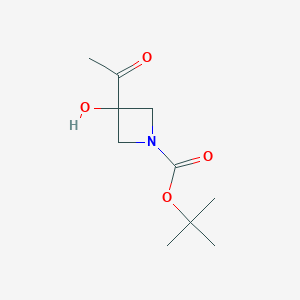
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2388187.png)
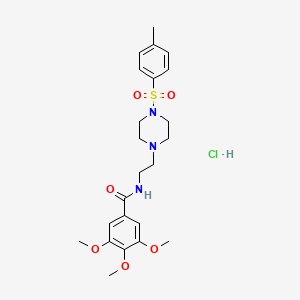
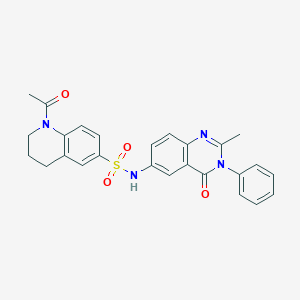
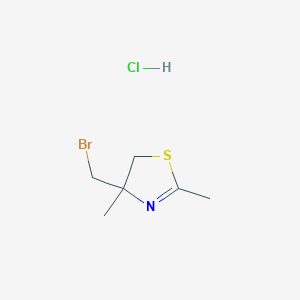


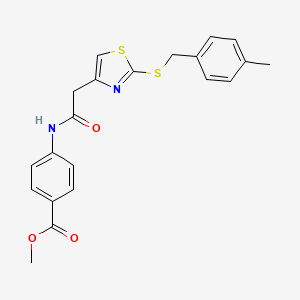
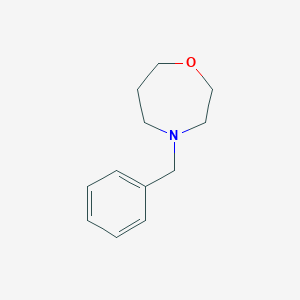
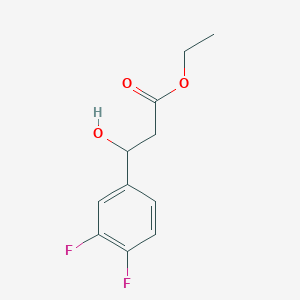
![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)

